Tert-butyl 4-(2-cyano-4-methylphenyl)piperazine-1-carboxylate
CAS No.: 1027911-78-9
Cat. No.: VC2039088
Molecular Formula: C17H23N3O2
Molecular Weight: 301.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1027911-78-9 |
|---|---|
| Molecular Formula | C17H23N3O2 |
| Molecular Weight | 301.4 g/mol |
| IUPAC Name | tert-butyl 4-(2-cyano-4-methylphenyl)piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C17H23N3O2/c1-13-5-6-15(14(11-13)12-18)19-7-9-20(10-8-19)16(21)22-17(2,3)4/h5-6,11H,7-10H2,1-4H3 |
| Standard InChI Key | SMHVKEMURDOLEZ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)OC(C)(C)C)C#N |
| Canonical SMILES | CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)OC(C)(C)C)C#N |
Introduction
Physical and Chemical Properties
Basic Information and Identifiers
Tert-butyl 4-(2-cyano-4-methylphenyl)piperazine-1-carboxylate is characterized by several unique identifiers that facilitate its recognition in chemical databases and literature.
| Parameter | Value |
|---|---|
| CAS Number | 1027911-78-9 |
| Molecular Formula | C₁₇H₂₃N₃O₂ |
| Molecular Weight | 301.38 g/mol |
| MDL Number | MFCD17214276 |
| IUPAC Name | tert-butyl 4-(2-cyano-4-methylphenyl)piperazine-1-carboxylate |
| InChIKey | SMHVKEMURDOLEZ-UHFFFAOYSA-N |
The compound consists of a piperazine ring with a tert-butyloxycarbonyl (Boc) protecting group at one nitrogen atom and a 2-cyano-4-methylphenyl substituent at the other nitrogen atom . This specific structural arrangement contributes to its chemical behavior and reactivity patterns that are valuable in synthetic organic chemistry.
Structural Characteristics
The molecular structure of tert-butyl 4-(2-cyano-4-methylphenyl)piperazine-1-carboxylate features several key functional groups that define its chemical properties:
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A piperazine heterocycle - a six-membered ring containing two nitrogen atoms in positions 1 and 4
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A tert-butyloxycarbonyl (Boc) protecting group attached to one nitrogen of the piperazine ring
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A 2-cyano-4-methylphenyl group attached to the other nitrogen of the piperazine ring
-
A cyano (nitrile) functional group at the ortho position of the phenyl ring
The SMILES notation for this compound is Cc1ccc(N2CCN(CC2)C(=O)OC(C)(C)C)c(c1)C#N, which provides a linear representation of its molecular structure .
Physical Properties
The physical properties of tert-butyl 4-(2-cyano-4-methylphenyl)piperazine-1-carboxylate, many of which have been computationally predicted, are crucial for understanding its behavior in various chemical environments and applications.
| Property | Value | Note |
|---|---|---|
| Boiling Point | 466.2±45.0 °C | Predicted |
| Density | 1.15±0.1 g/cm³ | Predicted |
| Recommended Storage Temperature | Room temperature | Experimental |
| pKa | 1.92±0.10 | Predicted |
| Physical State | Solid | Experimental |
These properties indicate that the compound is thermally stable with a high boiling point, which is advantageous for various laboratory procedures and industrial applications .
Synthesis Methods
Synthesis of tert-butyl 4-(2-cyano-4-methylphenyl)piperazine-1-carboxylate typically involves a multi-step approach beginning with the preparation of N-tert-butoxycarbonylpiperazine and subsequent reaction with appropriate cyanomethylphenyl derivatives.
Synthetic Approaches
The synthesis generally follows these key reactions:
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Preparation of N-tert-butoxycarbonylpiperazine (Boc-piperazine) intermediate
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Coupling of Boc-piperazine with 2-cyano-4-methylphenyl moiety
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Purification of the final product
One established synthetic route involves the reaction of N-tert-butoxycarbonylpiperazine with 2-fluorobenzonitrile derivatives in the presence of a base, followed by methylation at the para position .
Research Applications
Synthetic Applications
As a functionalized building block, tert-butyl 4-(2-cyano-4-methylphenyl)piperazine-1-carboxylate offers several advantages in organic synthesis:
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The Boc-protected nitrogen provides a selective reaction site that can be deprotected under acidic conditions
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The cyano group serves as a versatile handle for further transformations
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The methyl group on the phenyl ring can participate in further functionalization reactions
Similar piperazine derivatives have been utilized in the synthesis of novel 1,2,3-triazolo piperazine carboxylate derivatives through click chemistry reactions. These derivatives have shown promising activity against G-protein coupled target receptors involved in type-2 diabetes mellitus regulation .
| Structural Feature | Potential Functional Significance |
|---|---|
| Piperazine core | Provides favorable pharmacokinetic properties and serves as a scaffold for multiple substitutions |
| Cyano group | Can act as a hydrogen bond acceptor and modify electron distribution |
| tert-Butyloxycarbonyl group | Serves as a protecting group that can be selectively removed |
| Methylphenyl moiety | Contributes to lipophilicity and potential binding interactions |
The presence of the cyano group is particularly significant as it can increase binding affinity to biological targets through hydrogen bonding or dipole interactions.
| Classification | Details |
|---|---|
| GHS Symbol | GHS07 (Warning) |
| Hazard Statements | H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation |
| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection P302+P352: IF ON SKIN: Wash with plenty of water P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing |
These hazard classifications indicate that appropriate safety measures should be implemented when working with this compound .
| Supplier | Product Number | Quantity | Price (USD) | Purity |
|---|---|---|---|---|
| TRC | B811543 | 10mg | $45 | Not specified |
| TRC | B811543 | 100mg | $110 | Not specified |
| Apollo Scientific | OR900048 | 250mg | $168 | 96% |
| Apollo Scientific | OR900048 | 1g | $416 | 96% |
| AK Scientific | Z6557 | 250mg | $184 | Not specified |
This information indicates that the compound is available at research scale quantities with prices reflecting its specialized nature and synthetic complexity .
Supplier Contact Information
Several manufacturers provide this compound with contact information available for procurement:
| Supplier | Contact Method | Details |
|---|---|---|
| Pure Chemistry Scientific Inc. | Telephone | 001-857-928-2050 or 1-888-588-9418 |
| Pure Chemistry Scientific Inc. | sales@chemreagents.com | |
| 9ding chemical (Shanghai) Limited | Telephone | 4009209199 |
| ShangHai AmK Pharmaceutical Technology Co., Ltd. | Telephone | 18019252918 |
| Amadis Chemical Company Limited | Telephone | 571-89925085 |
| Changzhou Kechem Bio-Scientific Co., LTD. | Telephone | 0519-68985668 13685222090 |
These suppliers typically provide research-grade material suitable for laboratory investigations and small-scale synthesis applications .
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